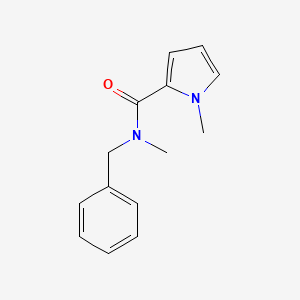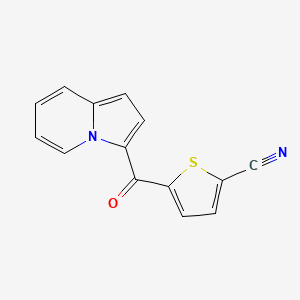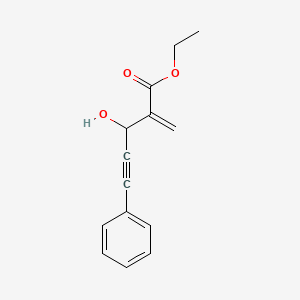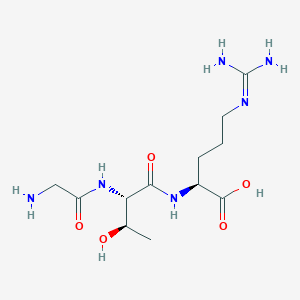![molecular formula C13H27NOSi B14221635 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile CAS No. 821789-41-7](/img/structure/B14221635.png)
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile is an organic compound characterized by the presence of a butyl group, a trimethylsilyl group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile typically involves the reaction of a butyl-substituted hexanenitrile with a trimethylsilyl reagent. The reaction conditions often include the use of a base to facilitate the formation of the trimethylsilyl ether. The process may involve the following steps:
Formation of the butyl-substituted hexanenitrile: This can be achieved through the reaction of a butyl halide with a nitrile compound under basic conditions.
Introduction of the trimethylsilyl group: The butyl-substituted hexanenitrile is then reacted with a trimethylsilyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: May be used in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be involved in protecting group chemistry. The pathways involved may include:
Nucleophilic addition: The nitrile group can react with nucleophiles to form various adducts.
Protecting group chemistry: The trimethylsilyl group can protect reactive sites during synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butyl-2-[(trimethylsilyl)oxy]butanenitrile
- 2-Butyl-2-[(trimethylsilyl)oxy]pentanenitrile
- 2-Butyl-2-[(trimethylsilyl)oxy]heptanenitrile
Uniqueness
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to similar compounds. The presence of the trimethylsilyl group provides stability and protection during chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
821789-41-7 |
|---|---|
Molekularformel |
C13H27NOSi |
Molekulargewicht |
241.44 g/mol |
IUPAC-Name |
2-butyl-2-trimethylsilyloxyhexanenitrile |
InChI |
InChI=1S/C13H27NOSi/c1-6-8-10-13(12-14,11-9-7-2)15-16(3,4)5/h6-11H2,1-5H3 |
InChI-Schlüssel |
FITLZFHETXKNAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)








